molecular formula C39H75ClO4 B583431 1,3-Distearoyl-2-chloropropanediol-d5 CAS No. 1329796-49-7

1,3-Distearoyl-2-chloropropanediol-d5

Cat. No.: B583431
CAS No.: 1329796-49-7
M. Wt: 648.506
InChI Key: PYMWUYDMRZYIBN-RYBIQIASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Distearoyl-2-chloropropanediol-d5 is a deuterated compound of 1,3-Distearoyl-2-chloropropanediol. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is primarily used in scientific research for its unique properties and applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Distearoyl-2-chloropropanediol-d5 involves the esterification of stearic acid with 2-chloropropanediol-d5. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature of around 100-150°C and maintaining it for several hours to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified through techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1,3-Distearoyl-2-chloropropanediol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1,3-Distearoyl-2-chloropropanediol-d5 involves its interaction with biological molecules and pathways. The compound can be metabolized to release chloropropanediol, which can then participate in various biochemical reactions. The deuterium labeling allows for precise tracking of the compound’s metabolic fate and its interactions with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Distearoyl-2-chloropropanediol-d5 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms allows for more accurate and sensitive detection in mass spectrometry and NMR spectroscopy. This makes it a valuable tool in research involving lipid metabolism and the study of chloropropanediol esters .

Properties

IUPAC Name

20-chloro-19,19,20-trideuterio-21,21-dideuteriooxynonatriacontane-18,22-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36(41)35-37(40)39(43,44)38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,43-44H,3-35H2,1-2H3/i35D2,37D,43D,44D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWICQUBSDWEUQG-YRLSCXEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)CC(C(C(=O)CCCCCCCCCCCCCCCCC)(O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)CCCCCCCCCCCCCCCCC)C([2H])(C(C(=O)CCCCCCCCCCCCCCCCC)(O[2H])O[2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H75ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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